molecular formula C17H16F3NO B2673759 1-(4-Methylphenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone CAS No. 477334-19-3

1-(4-Methylphenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone

Cat. No.: B2673759
CAS No.: 477334-19-3
M. Wt: 307.316
InChI Key: PQFNEERWSMARDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylphenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone is a propanone derivative featuring a 4-methylphenyl ketone group and a 4-(trifluoromethyl)anilino substituent. Its structure consists of a propanone backbone (CH₃-C(=O)-CH₂) linked to a 4-methylphenyl ring and a secondary amine connected to a 4-(trifluoromethyl)phenyl group. This compound is of interest in medicinal and materials chemistry due to the electron-withdrawing trifluoromethyl (CF₃) group, which enhances metabolic stability and binding affinity in biological systems .

Properties

IUPAC Name

1-(4-methylphenyl)-3-[4-(trifluoromethyl)anilino]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO/c1-12-2-4-13(5-3-12)16(22)10-11-21-15-8-6-14(7-9-15)17(18,19)20/h2-9,21H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFNEERWSMARDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477334-19-3
Record name 1-(4-METHYLPHENYL)-3-(4-(TRIFLUOROMETHYL)ANILINO)-1-PROPANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone typically involves the reaction of 4-methylacetophenone with 4-(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Methylphenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways and physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
1-(4-Methylphenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone (Target) 4-Methylphenyl, 4-(trifluoromethyl)anilino C₁₇H₁₆F₃NO 323.31 (est.) High lipophilicity (CF₃ group); potential for enhanced receptor binding. Deduced
1-(4-Methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone 4-Methoxyphenyl, 4-(trifluoromethyl)anilino C₁₇H₁₆F₃NO₂ 323.314 Increased polarity (methoxy group); improved solubility in polar solvents.
1-(1,1′-Biphenyl)-4-yl-3-(3-fluoro-4-methylanilino)-1-propanone Biphenyl, 3-fluoro-4-methylanilino C₂₂H₂₀FNO 333.406 Extended aromatic system; potential for π-π stacking in materials chemistry.
1-(4-Chlorophenyl)-3-(4-cyclohexylanilino)-1-propanone 4-Chlorophenyl, 4-cyclohexylanilino C₂₁H₂₄ClNO 341.87 Bulkier cyclohexyl group; altered steric effects in catalysis or drug design.
3-(4-Chloroanilino)-1-(4-chlorophenyl)-3-(4-ethylphenyl)-1-propanone 4-Chlorophenyl, 4-ethylphenyl, 4-chloroanilino C₂₃H₂₁Cl₂NO 398.32 Dual chloro substituents; enhanced electronegativity and halogen bonding potential.
1-(4-Methylphenyl)-3-(4-morpholinylanilino)-1-propanone 4-Methylphenyl, 4-morpholinylanilino C₂₀H₂₄N₂O₂ 324.426 Morpholine group introduces hydrogen-bonding capacity; possible kinase inhibitor activity.

Substituent Effects and Functional Insights

  • Electron-Withdrawing Groups (EWGs):

    • The trifluoromethyl (CF₃) group in the target compound and ’s analog enhances metabolic stability and electron deficiency, favoring interactions with electron-rich biological targets .
    • Chloro substituents () increase electronegativity, promoting halogen bonding in drug-receptor interactions .
  • Electron-Donating Groups (EDGs): Methoxy (OCH₃) in ’s compound improves solubility but reduces lipophilicity compared to the methyl (CH₃) group in the target compound .
  • Steric and Aromatic Effects: Biphenyl substituents () increase molecular weight and aromatic surface area, favoring applications in materials science or as kinase inhibitors .

Biological Activity

1-(4-Methylphenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone, also known by its CAS Number 477334-19-3, is a synthetic organic compound with a molecular formula of C17H16F3NO and a molar mass of 307.31 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

Chemical Structure and Properties

The compound features a propanone backbone substituted with a 4-methylphenyl group and a 4-(trifluoromethyl)anilino moiety. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity.

PropertyValue
Molecular FormulaC17H16F3NO
Molar Mass307.31 g/mol
Purity>90%

Research indicates that compounds similar to this compound may act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. These receptors are involved in various neurological functions, including cognition and sensory processing.

Key Findings

  • Allosteric Modulation : The compound has shown potential in enhancing the effects of acetylcholine at α7 nAChRs, which could be beneficial in treating cognitive impairments associated with conditions like schizophrenia and Alzheimer's disease .
  • Inhibition Studies : In vitro studies have demonstrated that related compounds exhibit significant inhibition of GABA_A receptor binding, suggesting potential anxiolytic or sedative properties .
  • Antitumor Activity : Preliminary investigations have suggested that similar compounds may possess antitumor effects, particularly against aggressive cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) when tested in xenograft models .

Case Studies

  • Cognitive Enhancement : A study examining the effects of related compounds on sensory gating found that they could restore impaired cognitive functions in animal models, indicating therapeutic potential for neurodegenerative diseases .
  • Antitumor Efficacy : In a systematic evaluation of structure-activity relationships, certain analogs demonstrated significant reductions in tumor viability in vitro and effective tumor suppression in vivo models .

Toxicological Considerations

While the biological activities are promising, it is crucial to consider the potential for toxic metabolites arising from the metabolism of these compounds. Research has highlighted that certain derivatives may lead to toxicity, necessitating further investigation into their safety profiles .

Q & A

Q. What are the standard synthetic routes for 1-(4-Methylphenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a Claisen-Schmidt condensation, where ketones react with aryl aldehydes under acidic or basic conditions. For example, ethanol with thionyl chloride (as a catalyst) is a common solvent system for analogous propanone derivatives . Optimization involves:
  • Temperature : Elevated temperatures (60–80°C) enhance reaction rates but may require reflux conditions to avoid side products.
  • Catalyst : Adjusting thionyl chloride concentration (e.g., 0.05–0.1 mL per gram of substrate) to balance reactivity and purity .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol.
  • Data Table :
Solvent SystemCatalystYield (%)Purity (HPLC)
EthanolThionyl chloride (0.05 mL)65–70>95%
DMFp-TsOH55–6090–92%

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., trifluoromethyl and anilino groups). Compare chemical shifts with analogous arylpropanones .
  • FTIR : Detect carbonyl stretching (~1700 cm1^{-1}) and N-H bending (3300–3500 cm1^{-1}) .
  • X-ray Crystallography : Resolve stereochemical ambiguities, as demonstrated for structurally similar anthryl-propanones .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR absorption bands)?

  • Methodological Answer :
  • Step 1 : Verify sample purity via HPLC (>98%) to exclude solvent or impurity interference .
  • Step 2 : Perform heteronuclear NMR (e.g., 19^19F NMR) to identify trifluoromethyl coupling patterns .
  • Step 3 : Computational modeling (DFT calculations) to predict spectral profiles and compare with experimental data .
  • Example : A 2023 study resolved conflicting 1^1H NMR signals in a triazole-propanone derivative by correlating NOESY cross-peaks with X-ray data .

Q. What methodologies are suitable for evaluating the environmental fate and ecological risks of this compound?

  • Methodological Answer : Follow the INCHEMBIOL framework for long-term environmental studies :
  • Lab-Based Analysis :
  • Biodegradation : Aerobic/anaerobic batch tests with soil or water samples.
  • Partition Coefficients : Measure log KowK_{ow} (octanol-water) and KdK_d (soil-water) to predict mobility.
  • Field Studies :
  • Monitor degradation products (e.g., trifluoroacetic acid) in aquatic systems using LC-MS/MS.
  • Data Table :
ParameterMethodDetection Limit
Biodegradation half-lifeOECD 301F (Closed Bottle Test)0.1 mg/L
log KowK_{ow}Shake-flask HPLC0.01 units

Q. How can computational models guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • QSAR Modeling : Correlate substituent electronic effects (e.g., trifluoromethyl’s Hammett σm_m value) with biological activity .
  • Docking Studies : Simulate interactions with target proteins (e.g., kinases or GPCRs) using AutoDock Vina.
  • Case Study : A 2009 study optimized anthryl-propanone derivatives by aligning DFT-calculated dipole moments with crystallographic data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.